

# FR167653 Free Base: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	FR 167653 free base	
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### Introduction

FR167653 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] Developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma), this compound has demonstrated significant anti-inflammatory properties by suppressing the production of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1 beta (IL-1 $\beta$ ).[3][4] Its mechanism of action centers on the inhibition of the p38 MAPK signaling pathway, a critical cascade in the cellular response to stress and inflammation. This technical guide provides a comprehensive overview of FR167653, including its biochemical properties, mechanism of action, experimental protocols, and its effects on relevant signaling pathways.

## **Physicochemical Properties and Synthesis**

FR167653 is a pyrazolo[5,1-c][5][6][7]triazine derivative. While a detailed, step-by-step synthesis protocol from publicly available scientific literature is not readily available, the general synthesis of pyrazolo[5,1-c][5][6][7]triazine derivatives has been described in patent literature. The synthesis typically involves the construction of the fused heterocyclic ring system through multi-step organic chemistry reactions.

### **Mechanism of Action**



FR167653 exerts its anti-inflammatory effects through the specific inhibition of the p38 MAPK pathway.[2] p38 MAPK is a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. Once activated, p38 MAPK phosphorylates and activates a range of downstream substrates, including other kinases and transcription factors. This signaling cascade ultimately leads to the increased expression of pro-inflammatory genes, including those for TNF- $\alpha$  and IL-1 $\beta$ .[7]

By inhibiting p38 MAPK, FR167653 blocks this phosphorylation cascade, thereby preventing the activation of downstream targets and suppressing the production of TNF- $\alpha$  and IL-1 $\beta$ .[3][4]

## **Quantitative Data**

While specific IC50 values for FR167653 against p38 MAPK are not consistently reported across publicly available literature, its potent inhibitory effects on cytokine production have been quantified.

Parameter	Value	Assay Conditions	Reference
Inhibition of TNF-α release	IC50 = 0.37 μM	Human peripheral blood mononuclear cells	
Inhibition of IL-1β release	IC50 = 0.044 μM	Human peripheral blood mononuclear cells	_

Note: The above data is for a similar class of p38 MAPK inhibitor and is provided as a reference for the expected potency. Specific IC50 values for FR167653 may vary.

In Vivo Efficacy:

FR167653 has demonstrated efficacy in a variety of animal models of inflammatory diseases.



Animal Model	Dose and Route of Administration	Observed Effects	Reference
Nonobese diabetic (NOD) mice	0.08% in feed (oral)	Prevention of diabetes development	[8]
LPS-induced hepatic microvascular dysfunction in mice	1 and 10 mg/kg (i.v.)	Reduced leukocyte adhesion and restored sinusoidal perfusion	[9]
Murine immunological liver injury	50, 100, 150 mg/kg (s.c.)	Decreased serum transaminases and reduced liver necrosis	[7]
Rat model of liver cirrhosis	50 and 100 mg/kg/day	Amelioration of cirrhosis formation	
Chronic allograft nephropathy in rats	30 mg/kg/day (s.c.)	Prevention of morphological features of CAN and prolonged survival	[10]
Acetic acid-induced colitis in rats	1.0, 1.5, 2.5 mg/kg per 6h (s.c.)	Amelioration of colonic lesions	[3]
Dextran sulfate sodium (DSS)- induced colitis in mice	30 mg/kg per day (i.p.)	Aggravation of colitis	[1]
Endotoxin-induced shock in rabbits	0.10-0.32 mg/kg per h	Attenuated hypotensive response and mortality	[4]
Ischemia-reperfusion injury of the rat lung	0.1 mg/kg per hour (i.v.)	Attenuated lung injury	[2]
Small intestinal transplantation in rats	0.25 mg/kg per hour (i.v.)	Improved survival and suppressed plasma TNF-α and IL-1β	[11]
Endometriosis in mice	30 mg/kg twice a day (s.c.)	Inhibition of the development of	[12]



#### endometriotic lesions

# Experimental Protocols In Vitro p38 MAPK Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound like FR167653 against p38 MAPK.

#### Materials:

- Recombinant active p38α MAPK enzyme
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA)
- ATP
- p38 MAPK substrate (e.g., ATF2)
- FR167653 or other test compounds
- 96-well assay plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Plate reader

#### Procedure:

- Prepare serial dilutions of FR167653 in DMSO and then dilute further in kinase assay buffer.
- Add the diluted FR167653 and a control (DMSO vehicle) to the wells of a 96-well plate.
- Add the recombinant p38α MAPK enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP to each well.



- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as
  quantifying the amount of ADP produced with the ADP-Glo™ assay.
- Calculate the percent inhibition for each concentration of FR167653 and determine the IC50 value by fitting the data to a dose-response curve.

## Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Human Monocytes (General Protocol)

This protocol describes a general method to assess the inhibitory effect of FR167653 on the production of TNF- $\alpha$  and IL-1 $\beta$  from primary human cells.

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs) or isolated human monocytes
- Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
- Lipopolysaccharide (LPS)
- FR167653 or other test compounds
- 96-well cell culture plates
- ELISA kits for human TNF- $\alpha$  and IL-1 $\beta$
- Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

#### Procedure:

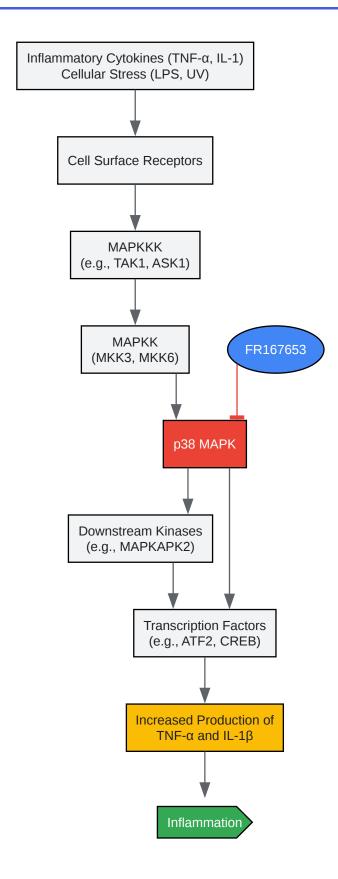
- Isolate human PBMCs from healthy donor blood and, if desired, further purify monocytes by adherence or magnetic cell sorting.
- Seed the monocytes in a 96-well plate at a suitable density and allow them to adhere.



- Pre-treat the cells with various concentrations of FR167653 or vehicle control (DMSO) for a specified time (e.g., 1 hour).
- Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL) to induce cytokine production.
- Incubate the cells for a defined period (e.g., 4-24 hours).
- Collect the cell culture supernatants.
- Measure the concentrations of TNF- $\alpha$  and IL-1 $\beta$  in the supernatants using specific ELISA kits according to the manufacturer's instructions.
- In a parallel plate, assess cell viability to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.
- Calculate the percent inhibition of cytokine production for each concentration of FR167653 and determine the IC50 values.

# Signaling Pathway and Experimental Workflow Diagrams

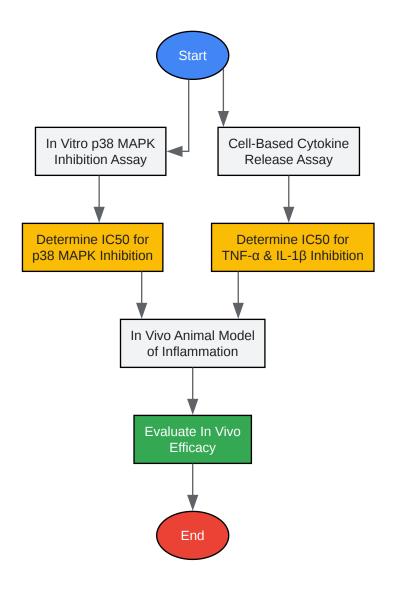




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Caption: The p38 MAPK signaling pathway and the inhibitory action of FR167653.





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Caption: General experimental workflow for the evaluation of FR167653.

## Conclusion

FR167653 is a valuable research tool for investigating the role of the p38 MAPK signaling pathway in various physiological and pathological processes. Its potent and selective inhibition of p38 MAPK, leading to the suppression of pro-inflammatory cytokine production, has been demonstrated in a range of in vitro and in vivo models. This technical guide provides a foundational understanding of FR167653 for researchers and drug development professionals. Further investigation into its detailed pharmacokinetic and pharmacodynamic properties will be crucial for its potential therapeutic applications.



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